molecular formula C12H15BrN2O B11806675 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11806675
M. Wt: 283.16 g/mol
InChI Key: HWPHFXRMAUKRIU-UHFFFAOYSA-N
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Description

1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a bromopyridine moiety attached to a piperidine ring via an ethanone linker

Preparation Methods

The synthesis of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Bromination: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.

    Piperidine Introduction: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.

    Ethanone Linker Addition: Finally, the ethanone linker is introduced through a reaction with an appropriate acylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), varying temperatures, and specific catalysts to facilitate the reactions[3][3] .

Scientific Research Applications

1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with receptor sites or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone can be compared with similar compounds such as:

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol
  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-(6-Bromopyridin-3-yl)ethanone

These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituents on the pyridine and piperidine rings. The unique positioning of the bromine atom and the ethanone linker in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3

InChI Key

HWPHFXRMAUKRIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

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